4-(5-chloro-2-methoxybenzenesulfonyl)-4H-1,2,4-triazole

Covalent inhibitor Kinase targeting SuTEx chemistry

Classical sulfonamide-based probes suffer from off-target carbonic anhydrase inhibition. This sulfonyl-triazole overcomes this by eliminating the zinc-binding sulfonamide group while enabling covalent tyrosine engagement via SuTEx chemistry. - Differentiated electrophilic reactivity profile; chlorine at 5-position modulates selectivity - Low MW (273.70) allows fragment growth; methoxy group aids membrane permeability - One-step synthesis from commercially available sulfonyl chloride precursor Available as a high-purity building block for fragment-based screening and chemoproteomic probe development.

Molecular Formula C9H8ClN3O3S
Molecular Weight 273.70 g/mol
Cat. No. B12242446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-chloro-2-methoxybenzenesulfonyl)-4H-1,2,4-triazole
Molecular FormulaC9H8ClN3O3S
Molecular Weight273.70 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=NN=C2
InChIInChI=1S/C9H8ClN3O3S/c1-16-8-3-2-7(10)4-9(8)17(14,15)13-5-11-12-6-13/h2-6H,1H3
InChIKeyMXNWGIOBOMGTLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Chloro-2-methoxybenzenesulfonyl)-4H-1,2,4-triazole: Identity & Procurement


4-(5-Chloro-2-methoxybenzenesulfonyl)-4H-1,2,4-triazole (CAS 2212306-41-5) is a synthetic sulfonyl-triazole hybrid belonging to the 1,2,4-triazole class of heterocycles . It features a 5-chloro-2-methoxyphenylsulfonyl moiety linked to the 4-position of the 1,2,4-triazole ring, yielding a molecular formula of C9H8ClN3O3S and a molecular weight of 273.70 g/mol . The compound serves as both a versatile synthetic building block and a functional pharmacophore scaffold. It can be accessed via nucleophilic reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1H-1,2,4-triazole under basic conditions . Critically, this compound lacks the classical primary sulfonamide zinc-binding group commonly found in carbonic anhydrase inhibitors, instead incorporating a sulfonyl linker that places it into a distinct chemical space relative to sulfanilamide-derived triazoles [1][2]. This structural differentiation has direct implications for biological target engagement and selectivity profiling.

Chemical class 1,2,4-triazole with sulfonyl linker; lacks primary sulfonamide zinc-binding group
Mechanism context Sulfonyl-triazole exchange (SuTEx) covalent electrophile; distinct from reversible sulfonamide inhibitors
Synthetic access One-step nucleophilic coupling from 5-chloro-2-methoxybenzenesulfonyl chloride

4-(5-Chloro-2-methoxybenzenesulfonyl)-4H-1,2,4-triazole: Non-Interchangeability


Superficial structural similarity among sulfonamide-containing 1,2,4-triazoles masks functionally decisive differences that preclude generic substitution [1]. In this specific compound, the sulfonyl group is directly attached to the 4-position of the triazole ring, forming a stable sulfonyl-triazole linkage rather than a classical N-sulfonamide bond. This distinction, well-documented in the sulfonyl-triazole exchange (SuTEx) chemistry literature, results in fundamentally different reactivity profiles: benzenesulfonamides are generally reversible zinc-binding inhibitors, whereas sulfonyl-triazoles can function as covalent electrophiles that react with nucleophilic amino acid residues, particularly tyrosine and lysine [2][3]. Even within the sulfonyl-triazole subclass, the electron-withdrawing chlorine at the 5-position and the electron-donating methoxy group at the 2-position of the aryl ring modulate the electrophilicity of the sulfonyl group and influence both the compound's reactivity toward biological nucleophiles and its metabolic stability [2]. These substituent-dependent properties cannot be assumed from the activity of unsubstituted or differently substituted analogs.

! Classical benzenesulfonamide triazoles are reversible zinc-binders; their target engagement profile may not transfer to this covalent SuTEx scaffold.
! Substituent pattern (5-Cl, 2-OCH3) directly modulates sulfonyl electrophilicity; unsubstituted or differently substituted analogs may shift reactivity and selectivity.
! Sulfonamide-triazole SAR from classical CA inhibitor series does not predict the biological profile of this non-sulfonamide sulfonyl-triazole.

4-(5-Chloro-2-methoxybenzenesulfonyl)-4H-1,2,4-triazole: Differentiation Evidence


Covalent vs. Reversible Target Engagement

A defining differentiation of sulfonyl-triazoles, including the target compound, is their ability to form covalent adducts with tyrosine residues via sulfur-triazole exchange (SuTEx) chemistry, a mechanism unavailable to classical sulfonamide-based triazoles [1]. Classical sulfonamides (e.g., acetazolamide-type carbonic anhydrase inhibitors) function through reversible coordination of the zinc ion in the enzyme active site, typically achieving IC50 values in the low nanomolar range for hCA II but with inherently reversible kinetics [2]. In contrast, sulfonyl-triazoles have been demonstrated in chemoproteomic studies to covalently engage tyrosine sites in live cells, with concentration-dependent activity observed for active SuTEx ligands but not for inactive control counterparts [1]. This covalent mechanism potentially confers prolonged target engagement and a distinct selectivity profile not achievable with reversible sulfonamide analogs.

Covalent vs. reversible engagement
Class-level inference
Sulfonyl-triazole forms covalent tyrosine adducts (SuTEx); classical sulfonamide triazoles act via reversible zinc coordination.
Reported covalent mechanism may alter target-residence time context.
Direct kinetic comparison with specific sulfonamide inhibitors not published.
Covalent inhibitor Kinase targeting SuTEx chemistry

Electrophilicity Tuning by Chloro-Methoxy Substitution

The 5-chloro-2-methoxy substitution on the benzenesulfonyl ring system structurally differentiates this compound from unsubstituted benzenesulfonyl-triazoles. In the broader sulfonyl-triazole SAR literature, electron-withdrawing substituents (such as chlorine) on the aryl ring increase the electrophilicity of the sulfonyl group, enhancing reactivity toward nucleophilic amino acid residues, while electron-donating groups (such as methoxy) can moderate this reactivity and improve metabolic stability [1]. This is a class-level inference: the 5-Cl group is expected to increase sulfonyl electrophilicity relative to an unsubstituted phenyl analog, while the 2-OCH3 group provides a counterbalancing electronic effect. Direct comparative kinetic data (k_inact/K_I) between the target compound and its unsubstituted or mono-substituted analogs have not been published in the peer-reviewed literature.

Electrophilicity tuning
Class-level inference
5-Cl (electron-withdrawing) and 2-OCH3 (electron-donating) substituents predicted to modulate sulfonyl electrophilicity relative to unsubstituted phenyl.
Supports reactivity-tuning studies for covalent probe design.
Hammett-based prediction; experimental kinetic data not available.
Structure-activity relationship Electrophilicity tuning Covalent probe design

Anticancer Potential of Sulfonamide-Triazole Hybrids

While direct cytotoxicity data for 4-(5-chloro-2-methoxybenzenesulfonyl)-4H-1,2,4-triazole itself have not been published, structurally related sulfonamide-bearing 1,2,4-triazoles have demonstrated promising in vitro anticancer activity [1]. In a study by Ghorab et al. (2016), thirteen novel 1,2,4-triazoles carrying biologically active sulfonamide moieties were evaluated against various cancer cell lines [1]. Two compounds—triazole 1 (free sulfonamide with unsubstituted phenyl ring) and triazole 11 (sulfonamide with dimethylpyrimidine)—showed higher activity than the reference drug 2',7'-dichlorofluorescein (DCF) [1]. The 4-sulfonyl-1,2,4-triazole connectivity in the target compound represents a structurally distinct sub-series from the N-sulfonamide triazoles tested, and its specific cytotoxicity profile may differ.

Anticancer scaffold context
Class-level inference
Related sulfonamide-bearing 1,2,4-triazoles showed in vitro activity against cancer cell lines (Ghorab et al. 2016); target compound not directly tested.
Supports scaffold-based cytotoxicity screening context.
4-Sulfonyl connectivity may yield distinct profile; independent profiling needed.
Anticancer Cytotoxicity screening Sulfonamide-triazole hybrid

Reduced Carbonic Anhydrase Off-Target Liability

Classical carbonic anhydrase (CA) inhibitors (e.g., acetazolamide, and triazole-benzenesulfonamide hybrids) rely on a primary sulfonamide group (-SO2NH2) for zinc coordination in the CA active site [1]. In a study of N-heteroarylsubstituted triazolosulfonamides, compound 6a inhibited hCA I with an IC50 of 0.52 μM and hCA II with an IC50 of 0.34 μM [1]. The target compound, in contrast, features a sulfonyl group directly linked to the triazole ring without a free sulfonamide, thereby eliminating the classical zinc-binding motif . This structural difference implies that the target compound is unlikely to exhibit strong CA inhibition, potentially reducing a common off-target liability associated with sulfonamide-containing drugs. Direct experimental confirmation of CA isozyme selectivity for the target compound has not been reported.

CA off-target liability
Class-level inference
No primary sulfonamide group; predicted lack of strong carbonic anhydrase I/II inhibition. Comparator triazolosulfonamide 6a: hCA II IC50 0.34 µM.
Predicted reduced CA inhibition context; may limit off-target class effects.
Direct CA isozyme profiling not reported for this compound.
Carbonic anhydrase selectivity Off-target profiling Sulfonamide-free scaffold

One-Step Synthesis Accessibility

The target compound can be prepared in a single step from 5-chloro-2-methoxybenzenesulfonyl chloride (CAS 22952-32-5, commercially available from multiple suppliers including Thermo Scientific Chemicals and TCI America at 95-98% purity) and 1H-1,2,4-triazole under basic conditions . In contrast, many sulfonamide-bearing triazole analogs described in medicinal chemistry literature require 3-5 synthetic steps, including sulfonamide formation, propargylation, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This one-step synthetic accessibility translates to lower in-house synthesis costs, shorter lead times, and easier scale-up for hit-to-lead or lead optimization programs.

One-step synthesis
Cross-study comparable
1 synthetic step from 5-chloro-2-methoxybenzenesulfonyl chloride vs. 3–5 steps for many sulfonamide triazole analogs.
Supports efficient library synthesis and scale-up workflows.
Nucleophilic substitution under basic conditions; precursor commercially available.
Synthetic accessibility One-step synthesis Building block procurement

Lower Molecular Weight Advantage

With a molecular weight of 273.70 g/mol, the target compound is significantly smaller than many structurally elaborated sulfonamide-triazole analogs commonly used in medicinal chemistry . For instance, the piperazine-linked analog 4-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS 1110717-62-8) has a molecular weight of 390.84 g/mol [1]. This ~117 g/mol difference places the target compound within a more favorable fragment-like or lead-like chemical space (MW < 300) according to the Rule of Three for fragment-based drug discovery and closer to the Rule of Five for oral drug-likeness [2].

Molecular weight
Cross-study comparable
273.70 g/mol. Piperazine-linked analog MW 390.84 g/mol (−117 g/mol, −30%).
Places compound within lead-like chemical space (MW
Favorable for permeability and further optimization.
Molecular weight optimization Drug-likeness Fragment-based design

4-(5-Chloro-2-methoxybenzenesulfonyl)-4H-1,2,4-triazole: Application Scenarios


Covalent Kinase Probe Development

The sulfonyl-triazole core enables covalent engagement of tyrosine residues via SuTEx chemistry, a mechanism inaccessible to classical reversible sulfonamide inhibitors [1]. This compound can serve as a starting scaffold for developing activity-based probes (ABPs) for chemoproteomic profiling of tyrosine-ligandable kinases in live cells. Its relatively low molecular weight (273.70 g/mol) provides ample room for appending a kinase recognition element and a click-chemistry handle (e.g., alkyne) for downstream LC-MS/MS target identification . The 5-chloro substituent offers a synthetic handle for further diversification via palladium-catalyzed cross-coupling reactions.

Fragment-Based Lead Discovery

The absence of a primary sulfonamide group in this compound structurally precludes strong zinc coordination in carbonic anhydrase active sites, a common off-target that complicates sulfonamide-containing drug development [1]. This makes the compound an attractive fragment hit for programs where CA inhibition is contraindicated (e.g., certain oncology or anti-infective programs). The one-step synthetic accessibility and commercial availability of the sulfonyl chloride precursor further support rapid analog synthesis for fragment growth and SAR exploration .

Antimicrobial & Antifungal Scaffold Exploration

Triazole-benzenesulfonamide hybrids have established antimicrobial and antifungal activity profiles, and the target compound provides a structurally differentiated entry point that eliminates the classical sulfonamide pharmacophore while retaining the triazole core [1]. The chloro-methoxy substitution pattern may enhance membrane permeability relative to more polar sulfonamide analogs, potentially improving activity against Gram-negative bacterial strains or fungal pathogens. Procurement for phenotypic screening libraries is justified by the scaffold's demonstrated class-level antimicrobial potential combined with its favorable physicochemical properties [1].

SuTEx Electrophilicity Profiling Tool

As a member of the sulfonyl-triazole class, this compound can be utilized as a tool to study the relationship between aryl substitution patterns and SuTEx reactivity [1]. The 5-chloro-2-methoxy substitution provides a defined electronic profile that can be compared with unsubstituted, mono-chloro, mono-methoxy, and other substituted analogs in systematic electrophilicity profiling studies using glutathione (GSH) reactivity assays or protein-level chemoproteomics [1]. Such studies inform the rational design of covalent inhibitors with optimized reactivity and selectivity profiles.

Application
Selection Property
Validation Focus
Covalent kinase probe research
SuTEx-competent sulfonyl-triazole scaffold
Tyrosine liganding and target engagement assays
Fragment-based lead discovery
Non-carbonic-anhydrase-inhibiting chemotype
CA selectivity profiling; fragment growth chemistry
Antimicrobial scaffold screening
Triazole core with chloro-methoxy substitution
Phenotypic screening; membrane permeability assessment
SuTEx reactivity profiling
Defined electronic substitution pattern
GSH reactivity assays; chemoproteomic selectivity mapping
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